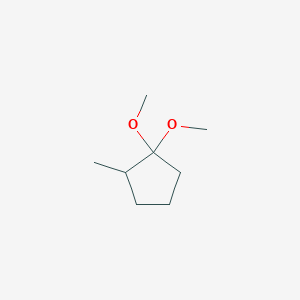![molecular formula C14H11N7 B6176108 5-[4'-(azidomethyl)-[1,1'-biphenyl]-2-yl]-1H-1,2,3,4-tetrazole CAS No. 152708-24-2](/img/new.no-structure.jpg)
5-[4'-(azidomethyl)-[1,1'-biphenyl]-2-yl]-1H-1,2,3,4-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4’-(Azidomethyl)(1,1’-biphenyl)-2-yl)-2H-tetrazole is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of an azidomethyl group attached to a biphenyl system, which is further connected to a tetrazole ring. This compound has garnered attention due to its potential mutagenic properties and its role as an impurity in certain pharmaceutical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of azidating agents and specific catalysts to ensure the successful formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent conversion to the final product. The process is carefully monitored to control the levels of impurities and ensure the purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azidomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-(4’-(Azidomethyl)(1,1’-biphenyl)-2-yl)-2H-tetrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine: The compound’s potential mutagenic properties have made it a subject of study in biological and medical research. It is used to investigate the effects of azido impurities in pharmaceutical products and their impact on human health .
Industry: In the industrial sector, this compound is used as an impurity standard for quality control in the production of certain pharmaceuticals. It helps ensure that the levels of impurities in the final products are within acceptable limits .
Mechanism of Action
The mechanism of action of 5-(4’-(Azidomethyl)(1,1’-biphenyl)-2-yl)-2H-tetrazole involves its interaction with cellular components, leading to potential mutagenic effects. The azido group can form reactive intermediates that interact with DNA, causing mutations. This property is particularly relevant in the context of its presence as an impurity in pharmaceutical products .
Comparison with Similar Compounds
- 4’-(Azidomethyl)-[1,1’-biphenyl]-2-carbonitrile
- 4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxylic acid
Comparison: Compared to these similar compounds, 5-(4’-(Azidomethyl)(1,1’-biphenyl)-2-yl)-2H-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
152708-24-2 |
|---|---|
Molecular Formula |
C14H11N7 |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
5-[2-[4-(azidomethyl)phenyl]phenyl]-2H-tetrazole |
InChI |
InChI=1S/C14H11N7/c15-19-16-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14-17-20-21-18-14/h1-8H,9H2,(H,17,18,20,21) |
InChI Key |
HIWODOJPZXUTRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN=[N+]=[N-])C3=NNN=N3 |
Purity |
97 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



